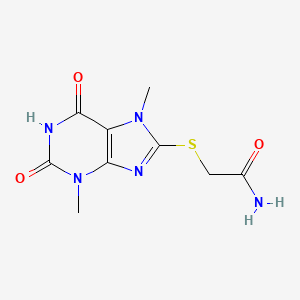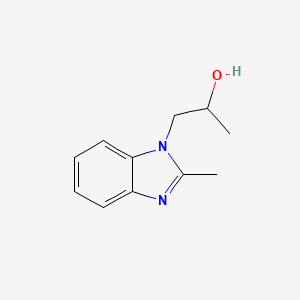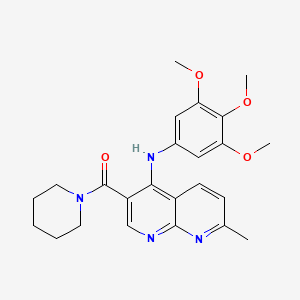
(1-Aminocycloheptyl) acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Aminocycloheptyl) acetic acid hydrochloride” is a synthetic compound with the molecular formula C9H18ClNO2 . It is also known as HU-211. The compound is categorized under cyclic amino acids .
Synthesis Analysis
The synthesis of similar compounds, such as 1-(aminomethyl)cyclohexane acetic acid hydrochloride (Gabapentin hydrochloride), involves a reaction of a mixture of acetic anhydride/ammonium acetate with 1,1-cyclohexane-diacetic acid to yield 3,3-pentamethylene glutarimide . Another method involves producing gabapentin from its hydrochloric salt in an anhydrous medium .
Molecular Structure Analysis
The molecular weight of “this compound” is 207.7 . The InChI key for this compound is UVUFKMKDXURPQY-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Organic Acids in Industrial Applications
Organic acids, including acetic acid, play significant roles in industrial applications, particularly in acidizing operations for enhancing oil and gas recovery. Acetic acid is used for its less corrosive properties compared to hydrochloric acid, offering a safer alternative for formation damage removal and dissolution in high-temperature operations. The applications extend to using formic and lactic acids for dissolving drilling mud filter cakes and citric acid as an iron sequestering agent, showcasing the versatility of organic acids in oil and gas operations (Alhamad et al., 2020).
Organic Acids in Environmental and Wastewater Treatment
Peracetic acid is highlighted for its strong disinfectant properties with a broad spectrum of antimicrobial activity, making it an appealing option for wastewater disinfection. Its effectiveness, even in the presence of heterogeneous organic matter, and its environmental benefits, such as the absence of toxic residuals or by-products, position organic acids as valuable agents in environmental preservation efforts (Kitis, 2004).
Organic Acids in Biotechnology
Lactic acid, as a primary example, is used in the production of biodegradable polymers and can be seen as a green chemistry feedstock. The biotechnological routes for producing lactic acid from biomass, and its derivatives for various applications, demonstrate the economic and ecological benefits of organic acids in sustainable development and biotechnology (Gao, Ma, & Xu, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(1-aminocycloheptyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-9(7-8(11)12)5-3-1-2-4-6-9;/h1-7,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUFKMKDXURPQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Hexyl-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione](/img/structure/B2572225.png)
![6-(3,4-Dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2572228.png)
![3-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2572229.png)
![3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one](/img/structure/B2572230.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2572235.png)



![N-([1,2]oxazolo[5,4-b]pyridin-3-yl)thiophene-2-carboxamide](/img/structure/B2572242.png)




